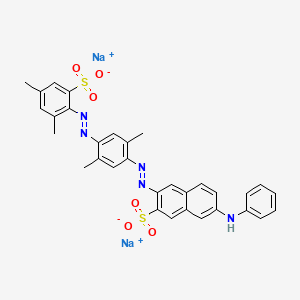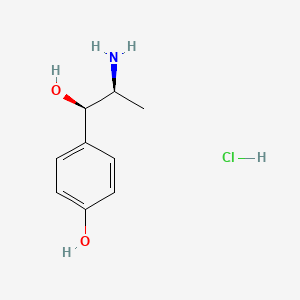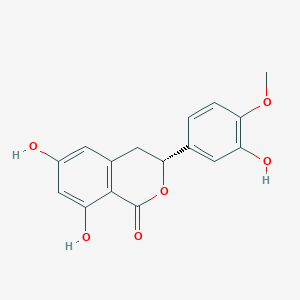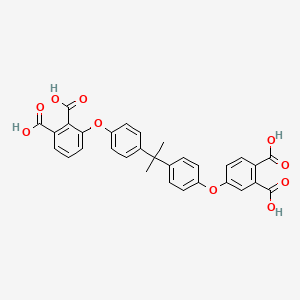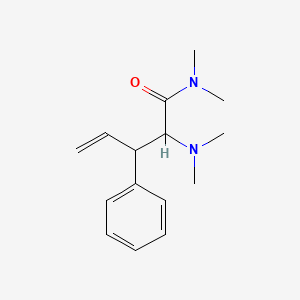
alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanamide is an organic compound with a complex structure that includes both amide and dimethylamino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanamide typically involves multi-step organic reactions. One common method is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction or metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- Alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzeneacetamide
- Alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanol
Uniqueness
Alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
111983-66-5 |
|---|---|
Fórmula molecular |
C15H22N2O |
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
2-(dimethylamino)-N,N-dimethyl-3-phenylpent-4-enamide |
InChI |
InChI=1S/C15H22N2O/c1-6-13(12-10-8-7-9-11-12)14(16(2)3)15(18)17(4)5/h6-11,13-14H,1H2,2-5H3 |
Clave InChI |
ZBHIIIVFQJPKHJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(C(C=C)C1=CC=CC=C1)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



